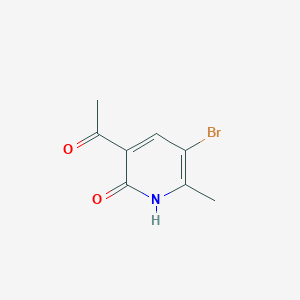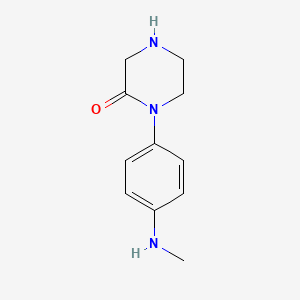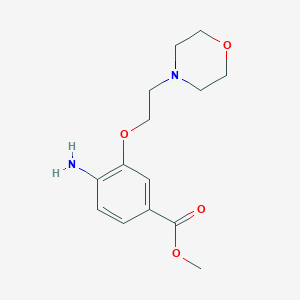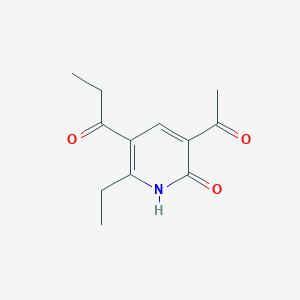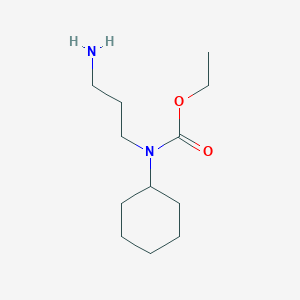
ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate is a chemical compound with a unique structure that combines an ethyl group, an aminopropyl chain, and a cyclohexylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate typically involves the reaction of ethyl chloroformate with N-(3-aminopropyl)-N-cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
Step 1: Ethyl chloroformate is added dropwise to a solution of N-(3-aminopropyl)-N-cyclohexylamine in anhydrous dichloromethane.
Step 2: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Step 4: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-aminopropyl)-N-cyclohexylcarbamate oxides or hydroxyl derivatives.
Reduction: Formation of N-(3-aminopropyl)-N-cyclohexylamine or corresponding alcohols.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The aminopropyl chain and cyclohexylcarbamate moiety play crucial roles in determining the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate can be compared with other similar compounds, such as:
N-(3-aminopropyl)-N-cyclohexylcarbamate: Lacks the ethyl group, which may affect its reactivity and binding properties.
Ethyl N-(3-aminopropyl)-N-methylcarbamate: Contains a methyl group instead of a cyclohexyl group, leading to different steric and electronic effects.
Ethyl N-(2-aminoethyl)-N-cyclohexylcarbamate: Has a shorter aminopropyl chain, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H24N2O2/c1-2-16-12(15)14(10-6-9-13)11-7-4-3-5-8-11/h11H,2-10,13H2,1H3 |
InChIキー |
SSLYBOALLIXJHE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(CCCN)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


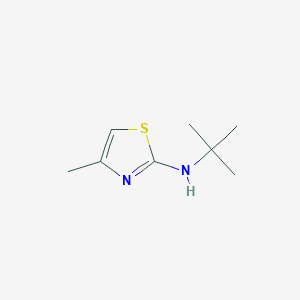
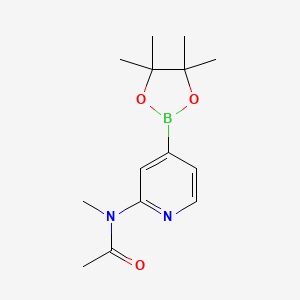
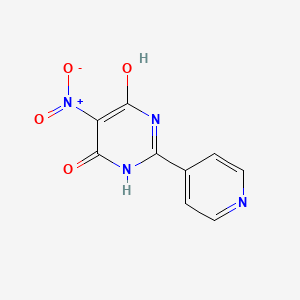
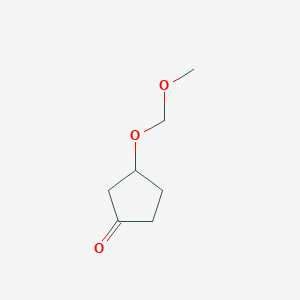
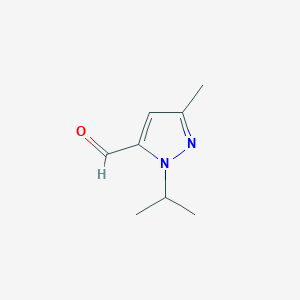
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
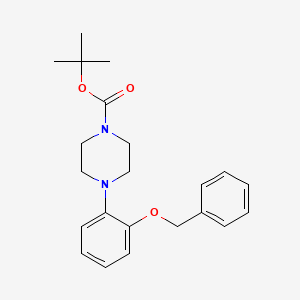
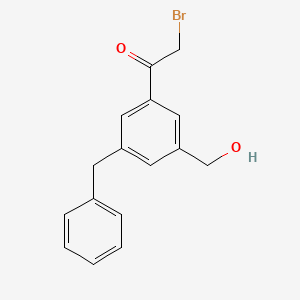
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)
